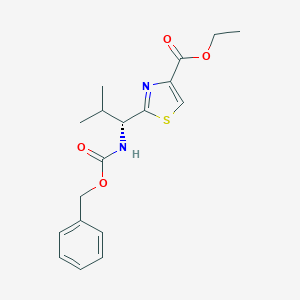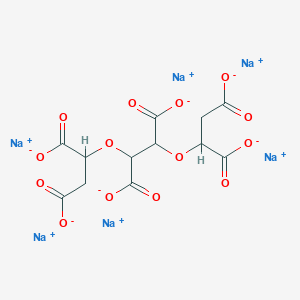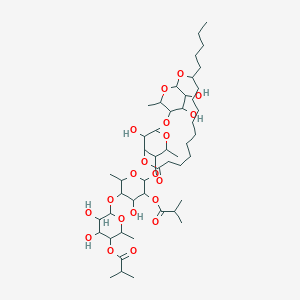
1,4-Dideoxy-1,4-iminoallitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dideoxy-1,4-iminoallitol (DAB) is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. DAB is a potent inhibitor of glycosidases, which are enzymes that play a crucial role in the breakdown of carbohydrates. In
Wirkmechanismus
The mechanism of action of 1,4-Dideoxy-1,4-iminoallitol is based on its ability to inhibit glycosidases. Glycosidases are enzymes that break down complex carbohydrates into simpler forms that can be absorbed by the body. By inhibiting these enzymes, 1,4-Dideoxy-1,4-iminoallitol can prevent the breakdown of carbohydrates, leading to a buildup of complex carbohydrates in the body. This can have a variety of effects, depending on the specific enzymes that are inhibited.
Biochemical and Physiological Effects:
1,4-Dideoxy-1,4-iminoallitol has been shown to have a variety of biochemical and physiological effects, depending on the specific enzymes that are inhibited. For example, inhibition of alpha-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glycogen in the liver and muscle tissue, which can be beneficial in the treatment of lysosomal storage disorders. Inhibition of beta-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glucosylceramide in the lysosomes, which can be beneficial in the treatment of Gaucher's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Dideoxy-1,4-iminoallitol in lab experiments is its ability to selectively inhibit glycosidases, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 1,4-Dideoxy-1,4-iminoallitol is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 1,4-Dideoxy-1,4-iminoallitol in lab experiments. For example, 1,4-Dideoxy-1,4-iminoallitol can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dideoxy-1,4-iminoallitol. One area of interest is the development of 1,4-Dideoxy-1,4-iminoallitol-based therapies for lysosomal storage disorders, such as Gaucher's disease. Another area of interest is the use of 1,4-Dideoxy-1,4-iminoallitol as a potential cancer therapy. Additionally, there is ongoing research on the development of new glycosidase inhibitors that are based on the structure of 1,4-Dideoxy-1,4-iminoallitol, which could lead to the development of more effective therapies for a variety of diseases.
Synthesemethoden
1,4-Dideoxy-1,4-iminoallitol can be synthesized through a multistep process that involves the reaction of dihydroxyacetone with a primary amine, followed by a series of chemical transformations. One of the most commonly used methods for synthesizing 1,4-Dideoxy-1,4-iminoallitol is the reductive amination of dihydroxyacetone with an amine, using sodium cyanoborohydride as a reducing agent.
Wissenschaftliche Forschungsanwendungen
1,4-Dideoxy-1,4-iminoallitol has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and lysosomal storage disorders. Due to its ability to inhibit glycosidases, 1,4-Dideoxy-1,4-iminoallitol has been shown to be effective in blocking the replication of certain viruses, such as HIV and influenza. Additionally, 1,4-Dideoxy-1,4-iminoallitol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
120576-71-8 |
|---|---|
Produktname |
1,4-Dideoxy-1,4-iminoallitol |
Molekularformel |
C8H4F3NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1 |
InChI-Schlüssel |
RVNSAAIWCWTCTJ-ZPQYLTHOSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O |
SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Synonyme |
1,4-DIA 1,4-dideoxy-1,4-imino-L-allitol 1,4-dideoxy-1,4-iminoallitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




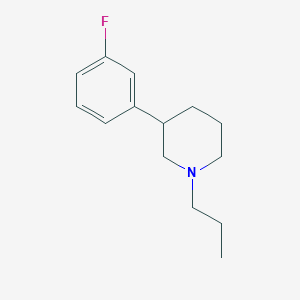
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
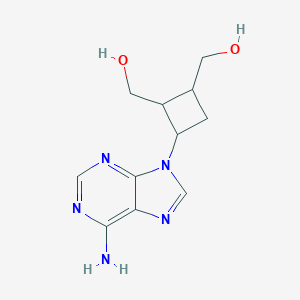
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
